2-Amino-5-(4-methylthiophenyl)pyridine

Description

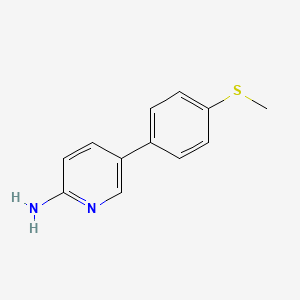

2-Amino-5-(4-methylthiophenyl)pyridine (CAS: 893738-44-8) is a heterocyclic compound featuring a pyridine core substituted at the 5-position with a 4-methylthiophenyl group and an amino group at the 2-position. Its molecular formula is C₁₂H₁₁N₂S, with a molecular weight of 215.3 g/mol. Structural characterization of such derivatives is commonly performed using IR, ¹H NMR, and elemental analysis .

Properties

IUPAC Name |

5-(4-methylsulfanylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASVSYPWLDYLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-methylthiophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the pyridine ring and the 4-methylthiophenyl group . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-methylthiophenyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The amino group and the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-Amino-5-(4-methylthiophenyl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-methylthiophenyl)pyridine involves its interaction with specific molecular targets. The amino group and the pyridine ring can form hydrogen bonds and π-π interactions with proteins and enzymes, influencing their activity. The 4-methylthiophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-5-(4-methylthiophenyl)pyridine with analogous pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Properties

Substituents on the phenyl ring and pyridine core significantly influence molecular weight, melting points, and spectral characteristics. Key examples include:

Key Observations:

- Electron-withdrawing groups (e.g., –NO₂ in Q2 and Q13) reduce melting points compared to electron-donating groups (e.g., –OCH₃ in Q12), likely due to altered intermolecular interactions .

- The methylthio group in the target compound introduces sulfur, which may enhance lipophilicity compared to –Cl or –OCH₃ derivatives, though experimental data on solubility are lacking .

Biological Activity

2-Amino-5-(4-methylthiophenyl)pyridine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

The compound features an amino group and a pyridine ring, which contribute to its reactivity and interaction with biological targets. The presence of the 4-methylthiophenyl group enhances its binding affinity to various proteins and enzymes.

The mechanism of action for this compound involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target molecules, facilitating interactions with enzymes and receptors.

- π-π Interactions : The aromatic system of the thiophenyl group allows for π-π stacking interactions, which can stabilize binding to protein targets.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, although detailed studies are required to elucidate these pathways fully.

Antitumor Activity

Research indicates that this compound exhibits potential antitumor activity. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines. For example, a high-throughput screening identified compounds that inhibit the growth of cancer cells resistant to dietary carcinogens like PhIP, suggesting a similar potential for this compound .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential for development as an antibacterial agent. This activity is likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Inhibits growth of cancer cells | |

| Antimicrobial | Effective against bacterial strains | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Studies

- Antitumor Screening : A study conducted on various small molecules highlighted the potential of this compound as a lead compound in developing therapies for gastrointestinal tumors arising from exposure to mutagens like PhIP. The compound was found to selectively inhibit resistant cancer cell lines in vitro .

- Antimicrobial Evaluation : In another study, the compound was tested against multiple strains of bacteria, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria. This suggests its potential utility in treating infections caused by resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.